molecular formula C12H21NO3 B13174936 Tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate

Tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate

Cat. No.: B13174936
M. Wt: 227.30 g/mol
InChI Key: OSNXNHOHIHLUND-UHFFFAOYSA-N
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Description

Tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate is a chemical compound with the molecular formula C12H21NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and an oxobutyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate typically involves the reaction of 4-cyclopropyl-2-oxobutylamine with di-tert-butyl dicarbonate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Similar in structure but lacks the cyclopropyl and oxobutyl groups.

    Tert-butyl (5-oxopentyl)carbamate: Similar but with a different alkyl chain length.

    Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Similar but with a different ring structure.

Uniqueness

Tert-butyl (4-cyclopropyl-2-oxobutyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-(4-cyclopropyl-2-oxobutyl)carbamate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-10(14)7-6-9-4-5-9/h9H,4-8H2,1-3H3,(H,13,15)

InChI Key

OSNXNHOHIHLUND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)CCC1CC1

Origin of Product

United States

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